tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate: is an organic compound with the molecular formula C12H16ClNO4S and a molecular weight of 305.78 g/mol . This compound is known for its use in organic synthesis and as a reagent in various chemical reactions. It is a solid powder, typically colorless or pale yellow, and has a distinctive odor .
Preparation Methods
The preparation of tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate involves several synthetic routes. One common method is through the reaction of tert-butyl carbamate with 3-(chlorosulfonyl)benzyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods are more complex and involve multi-step synthesis processes to achieve large-scale production .
Chemical Reactions Analysis
tert-Butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form the corresponding carbamic acid derivative.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate involves its ability to react with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with other molecules . This reactivity makes it useful in modifying biological molecules and creating new chemical entities . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
tert-Butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the chlorosulfonyl group.
tert-Butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate: A structural isomer with the chlorosulfonyl group in a different position on the benzene ring.
tert-Butyl N-{[3-(chlorosulfonyl)propyl]carbamate: A compound with a similar functional group but a different alkyl chain length.
The uniqueness of this compound lies in its specific reactivity and the position of the chlorosulfonyl group, which influences its chemical behavior and applications .
Properties
CAS No. |
1823231-31-7 |
---|---|
Molecular Formula |
C12H16ClNO4S |
Molecular Weight |
305.8 |
Purity |
95 |
Origin of Product |
United States |
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